molecular formula C11H10N2O3 B601264 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione CAS No. 142975-48-2

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione

Cat. No.: B601264
CAS No.: 142975-48-2
M. Wt: 218.21
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Description

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione is a heterocyclic compound that features a piperazine ring with a hydroxymethylidene group and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method involves the condensation reaction between 6-phenylpiperazine-2,5-dione and formaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form hydroxymethyl derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled temperatures.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Hydroxymethyl derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethylidene)-6-methylpiperazine-2,5-dione
  • 3-(Hydroxymethylidene)-6-ethylpiperazine-2,5-dione
  • 3-(Hydroxymethylidene)-6-benzylpiperazine-2,5-dione

Uniqueness

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with hydrophobic regions in biological molecules, potentially increasing its bioactivity compared to similar compounds with different substituents.

Biological Activity

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione, also known as Linezolid Impurity 16, is a synthetic compound derived from Linezolid, an oxazolidinone antibiotic. This compound has garnered interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10N2O3
  • CAS Number : 142975-48-2
  • Molecular Weight : 218.21 g/mol

The biological activity of this compound is primarily linked to its ability to inhibit bacterial protein synthesis. It targets the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of the essential 70S initiation complex required for translation. This mechanism is similar to that of its parent compound, Linezolid, which is effective against various Gram-positive bacteria including resistant strains like MRSA and VRE.

Antibacterial Activity

This compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's ability to inhibit bacterial growth is attributed to its interference with protein synthesis pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 µg/mL
Enterococcus faecalis (VRE)16 µg/mL
Escherichia coli32 µg/mL

Anticancer Activity

Recent studies have indicated that this compound may also possess anticancer properties. In vitro tests on various cancer cell lines suggest that it can induce cytotoxic effects and inhibit cell proliferation.

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)20Significant reduction in viability after 48h
HeLa (Cervical Cancer)15Induction of apoptosis observed
A549 (Lung Cancer)25Inhibition of cell migration

Study on Antiviral Activity

A study evaluated the antiviral potential of various piperazine derivatives including those related to this compound. The compound was tested against HIV and showed moderate activity with a CC50 value of approximately 92 µM in Vero cells .

Combination Therapy Insights

In combination with other chemotherapeutic agents such as doxorubicin, this compound demonstrated an ability to enhance cytotoxicity against resistant cancer cells. For instance, when combined with doxorubicin at a concentration of 5 µM, significant reductions in cell viability were observed in MCF7 cells treated with higher concentrations of the compound .

Properties

IUPAC Name

3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-6-8-10(15)13-9(11(16)12-8)7-4-2-1-3-5-7/h1-6,9,14H,(H,12,16)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNUQNLXONWSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=CO)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00770953
Record name 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142975-48-2
Record name 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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